N'-[(E)-(4-nitrophenyl)methylidene]quinoline-2-carbohydrazide
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Overview
Description
N’-[(E)-(4-nitrophenyl)methylidene]quinoline-2-carbohydrazide is a compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a C=N bond, which is formed by the condensation of an amine with a carbonyl compound. This particular compound is notable for its quinoline backbone, which is a heterocyclic aromatic organic compound with a wide range of applications in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-nitrophenyl)methylidene]quinoline-2-carbohydrazide typically involves the condensation of quinoline-2-carbohydrazide with 4-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-nitrophenyl)methylidene]quinoline-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The C=N bond can be reduced to an amine.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.
Major Products
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various substituents at the nitro position.
Scientific Research Applications
N’-[(E)-(4-nitrophenyl)methylidene]quinoline-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-nitrophenyl)methylidene]quinoline-2-carbohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can bind to metal ions, forming complexes that can inhibit enzyme activity or disrupt cellular processes. The nitro group can also undergo bioreduction, leading to the formation of reactive intermediates that can damage cellular components .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(2-hydroxyquinolin-3-yl)methylidene]-1-benzofuran-2-carbohydrazide
Uniqueness
N’-[(E)-(4-nitrophenyl)methylidene]quinoline-2-carbohydrazide is unique due to its quinoline backbone and the presence of a nitro group, which imparts distinct chemical reactivity and biological activity. The combination of these structural features makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C17H12N4O3 |
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Molecular Weight |
320.30 g/mol |
IUPAC Name |
N-[(E)-(4-nitrophenyl)methylideneamino]quinoline-2-carboxamide |
InChI |
InChI=1S/C17H12N4O3/c22-17(16-10-7-13-3-1-2-4-15(13)19-16)20-18-11-12-5-8-14(9-6-12)21(23)24/h1-11H,(H,20,22)/b18-11+ |
InChI Key |
CJIIFALXQFUOEP-WOJGMQOQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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